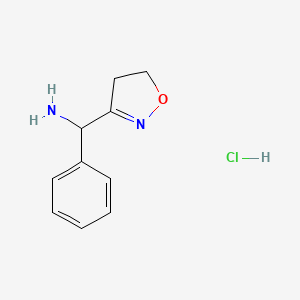

(4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine hydrochloride is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine hydrochloride typically involves the formation of the isoxazole ring followed by the introduction of the phenylmethanamine group. One common method is the cycloaddition reaction between nitrile oxides and alkenes to form the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . The phenylmethanamine group is then introduced through a substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of microwave irradiation to reduce reaction times and improve yields. This method can achieve the desired product in a matter of minutes at elevated temperatures . The use of eco-friendly and metal-free synthetic routes is also being explored to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

(4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The phenylmethanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Applications De Recherche Scientifique

Chemistry

The compound serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules, which can be utilized in various chemical reactions. The ability to modify its functional groups enhances its versatility in synthetic chemistry.

Biology

Research indicates that (4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine hydrochloride exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains.

- Anticancer Effects : Preliminary investigations suggest it may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell cycle regulation .

Medicine

The compound is being explored for its therapeutic applications , particularly as a potential drug candidate. Its mechanism of action involves binding to specific receptors and enzymes, which could modulate cellular processes such as apoptosis and DNA repair mechanisms .

Notably, it has been identified as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer metabolism. This inhibition could lead to novel treatments for metabolic disorders and cancers where NAMPT plays a critical role .

Industry

In industrial applications, derivatives of this compound are utilized in:

- Material Development : Used in creating advanced materials with specific properties.

- Chemical Processes : Acts as a catalyst or reagent in various chemical reactions, enhancing process efficiency and product yield .

Case Studies

Several case studies highlight the compound's effectiveness in different applications:

- Anticancer Research : A study demonstrated that derivatives of this compound significantly reduced tumor growth in preclinical models by targeting NAMPT pathways .

- Microbial Inhibition : Research published in a peer-reviewed journal indicated that the compound exhibited notable antimicrobial activity against resistant strains of bacteria, suggesting its potential as a new antibiotic agent .

- Synthesis Optimization : A comparative study on synthesis methods revealed that using water as a solvent yielded higher reaction rates and product purity when synthesizing isoxazole derivatives, showcasing the compound's adaptability in synthetic chemistry .

Mécanisme D'action

The mechanism of action of (4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as DNA damage repair and apoptosis . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Isoxazole Derivatives: Compounds like 3-(3,5-dimethylisoxazol-4-yl)phenylmethanamine hydrochloride share a similar isoxazole ring structure.

Phenylmethanamine Derivatives: Compounds with different substitutions on the phenylmethanamine group can exhibit similar chemical properties.

Uniqueness

(4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine hydrochloride is unique due to its specific combination of the isoxazole ring and phenylmethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Activité Biologique

(4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydroisoxazole ring attached to a phenyl group and an amine functional group. Its structural formula can be represented as follows:

where x, y, and z represent the number of carbon, hydrogen, and nitrogen atoms, respectively.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism involves the inhibition of bacterial cell wall synthesis, which is critical for maintaining cellular integrity .

Antiviral Activity

In addition to its antibacterial properties, this compound has been evaluated for antiviral activity. A study focusing on filoviral entry inhibition revealed that derivatives of isoxazole compounds could effectively block the entry of viruses such as Ebola into host cells. The lead compound demonstrated an IC50 value of 30 μM, indicating promising antiviral potential .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. It may bind to enzymes or receptors involved in critical metabolic pathways, leading to altered cellular functions. For instance, the compound's antimicrobial effects are believed to stem from its interference with enzyme systems essential for cell wall biosynthesis .

Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of this compound involved testing against multiple strains of bacteria. The results indicated that it exhibited a broad spectrum of activity, particularly against gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL across different strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Study 2: Antiviral Screening

In another investigation focused on antiviral properties, derivatives of the compound were assessed for their ability to inhibit viral entry. The study utilized a pseudotyping strategy with HIV to evaluate the efficacy against Ebola virus glycoprotein-mediated entry. Several derivatives showed enhanced activity compared to the lead compound, with IC50 values dropping as low as 2.5 µM for some analogs .

| Compound | IC50 (µM) |

|---|---|

| Lead Compound | 30 |

| Derivative A | 10 |

| Derivative B | 2.5 |

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with a moderate half-life. Toxicological assessments indicate low cytotoxicity in mammalian cell lines at therapeutic concentrations, suggesting a good safety profile for further development.

Propriétés

IUPAC Name |

4,5-dihydro-1,2-oxazol-3-yl(phenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-10(9-6-7-13-12-9)8-4-2-1-3-5-8;/h1-5,10H,6-7,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSIFOCFIFXIIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1C(C2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.